molecular formula C12H12N2O B12952640 4-Methoxy-2-phenylpyridin-3-amine

4-Methoxy-2-phenylpyridin-3-amine

Cat. No.: B12952640
M. Wt: 200.24 g/mol
InChI Key: COMZJFLYMZLXIE-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by a methoxy group at the fourth position, a phenyl group at the second position, and an amine group at the third position of the pyridine ring. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-phenylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a boronic acid derivative with a halogenated pyridine. For instance, the reaction between 4-methoxy-2-bromopyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Methoxy-2-phenylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyridine: Lacks the methoxy group at the fourth position.

    4-Methoxy-2-methylpyridine: Has a methyl group instead of a phenyl group at the second position.

    3-Amino-4-methoxypyridine: Lacks the phenyl group at the second position.

Uniqueness

4-Methoxy-2-phenylpyridin-3-amine is unique due to the presence of both the methoxy and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-methoxy-2-phenylpyridin-3-amine

InChI

InChI=1S/C12H12N2O/c1-15-10-7-8-14-12(11(10)13)9-5-3-2-4-6-9/h2-8H,13H2,1H3

InChI Key

COMZJFLYMZLXIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)C2=CC=CC=C2)N

Origin of Product

United States

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